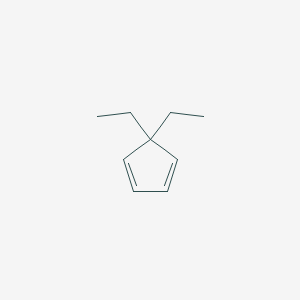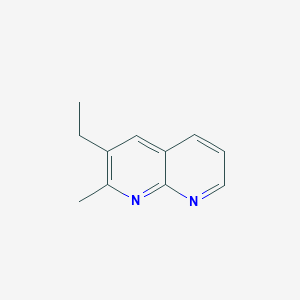![molecular formula C8H7NSSe B14603051 N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine CAS No. 60940-35-4](/img/structure/B14603051.png)
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is a complex organic compound that features a unique bicyclic structure incorporating sulfur and selenium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine can undergo various chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized using oxidizing agents.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could lead to the formation of simpler bicyclic compounds .
Scientific Research Applications
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine exerts its effects involves its interaction with molecular targets through its sulfur and selenium atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-one: A similar compound with a ketone group instead of an imine group.
Bicyclo[4.3.0]nonane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is unique due to its specific combination of sulfur and selenium atoms within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
60940-35-4 |
|---|---|
Molecular Formula |
C8H7NSSe |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
N-methyl-2,1-benzothiaselenol-3-imine |
InChI |
InChI=1S/C8H7NSSe/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3 |
InChI Key |
HJGQKVUBJVPTRP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=CC=CC=C2[Se]S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


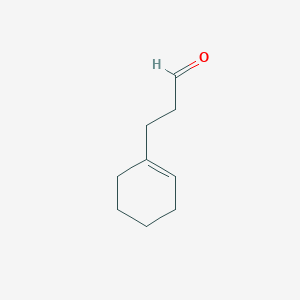



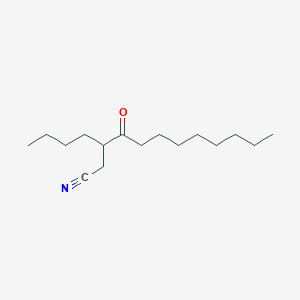

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
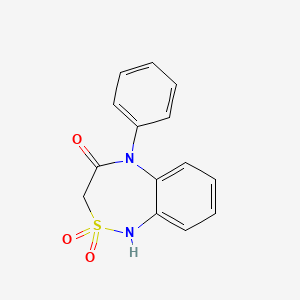
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


